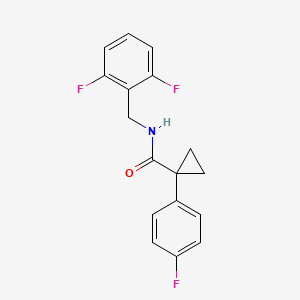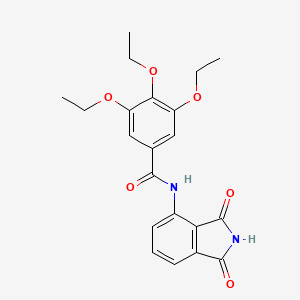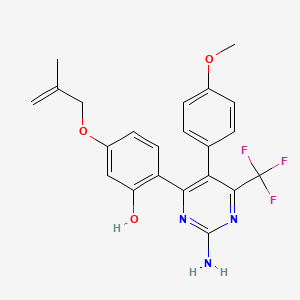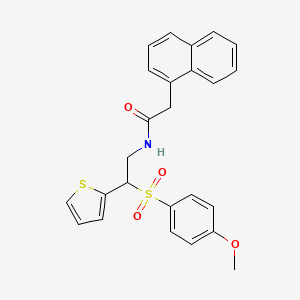
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as DFB-CPA, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. DFB-CPA belongs to the class of cyclopropane carboxamides and has shown promising results in various research studies.
Wirkmechanismus
Target of Action
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, also known as F5475-0078, is an investigational, small-molecule stimulator of soluble guanylate cyclase (sGC) designed for inhaled delivery . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating vascular tone, cellular proliferation, and platelet aggregation .
Mode of Action
F5475-0078 interacts with its target, sGC, by stimulating the enzyme in the presence of endogenous NO . This interaction enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in the relaxation of smooth muscle cells . The increase in cGMP levels leads to vasodilation, reducing pulmonary vascular resistance .
Biochemical Pathways
The action of F5475-0078 affects the NO-sGC-cGMP pathway. By stimulating sGC, F5475-0078 enhances the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then activate protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This results in the relaxation of vascular smooth muscle cells and vasodilation .
Pharmacokinetics
The pharmacokinetic properties of F5475-0078 are characterized by its inhaled delivery method. This allows for local action on the pulmonary vasculature, potentially improving or maintaining blood oxygenation and reducing ventilation/perfusion (V/Q) mismatching . .
Result of Action
The molecular and cellular effects of F5475-0078’s action include rapid and sustained reductions in pulmonary vascular resistance and increases in pulmonary blood volume . These effects contribute to the alleviation of symptoms in conditions such as pulmonary arterial hypertension (PAH) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of F5475-0078. For instance, the compound’s inhaled delivery method allows it to preferentially deposit in non-diseased, aerated lung tissue, which can influence its local action . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its potent anticancer activity against various cancer cell lines. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has also shown low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Research studies on N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide have shown promising results, and there is a need for further research to explore its potential therapeutic applications fully. Some of the future directions for research on N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide include:
1. Investigating the efficacy of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in combination with other anticancer agents.
2. Studying the pharmacokinetics and pharmacodynamics of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in animal models.
3. Exploring the potential of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide as a therapeutic agent for other diseases like Alzheimer's and Parkinson's.
4. Developing novel formulations for N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide to improve its bioavailability and efficacy.
Conclusion:
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has shown promising results in various research studies for its potential therapeutic applications. Its potent anticancer activity and low toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to explore its full potential and develop novel formulations for improved efficacy.
Synthesemethoden
The synthesis of N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves the reaction of 2,6-difluorobenzylamine and 4-fluorophenylcyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Research studies have shown that N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, pancreatic, and lung cancer cells. N-(2,6-difluorobenzyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-12-6-4-11(5-7-12)17(8-9-17)16(22)21-10-13-14(19)2-1-3-15(13)20/h1-7H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABJPFSNRJTFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(2-chloro-4-nitrophenyl)thio]acetate](/img/structure/B2603705.png)




![1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2603712.png)
![4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2603714.png)



![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603718.png)
![[5-(4-Fluoro-phenyl)-furan-2-ylmethylene]-(4-methoxy-phenyl)-amine](/img/structure/B2603723.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2603724.png)
![(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2603726.png)